3-Chloro-1-methoxynaphthalene

Lipophilicity Drug Design ADME

Medicinal chemistry faces SAR bottlenecks when analogue libraries require late-stage diversification. This disubstituted naphthalene solves the halogenation step gap. - **Synthetic efficiency**: Eliminates separate chlorination; direct cross-coupling via Cl handle (Suzuki, Buchwald-Hartwig). - **Property modulation**: +0.85 logP boost vs. 1-methoxynaphthalene (XLogP3=4.3) to tune permeability. - **Supply chain**: Bulk available; stable crystalline solid for R&D to gram-scale synthesis.

Molecular Formula C11H9ClO
Molecular Weight 192.64 g/mol
Cat. No. B11904916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-methoxynaphthalene
Molecular FormulaC11H9ClO
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=CC=CC=C21)Cl
InChIInChI=1S/C11H9ClO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,1H3
InChIKeyUWYRQQYFRIBRJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-methoxynaphthalene for Lipophilicity-Driven Lead Optimization - Procurement Guide


3-Chloro-1-methoxynaphthalene (CAS 861319-58-6) is a disubstituted naphthalene building block bearing an electron-donating methoxy group at position 1 and an electron-withdrawing chlorine atom at position 3 [1]. This complementary substitution pattern creates a polarised π-system with a computed XLogP3 of 4.3, placing it in a lipophilicity range that is distinct from the non-halogenated parent 1-methoxynaphthalene [1]. The compound serves as a versatile intermediate for cross-coupling chemistry, where the chlorine atom acts as a synthetic handle for further elaboration, and its electronic bias can be exploited in electrophilic aromatic substitution and medicinal chemistry campaigns [1].

Why 3-Chloro-1-methoxynaphthalene Cannot Be Replaced by Simple Naphthalene Analogs


The presence of both a methoxy donor and a chloro acceptor on the naphthalene scaffold confers a unique combination of electronic and steric properties that are absent in unsubstituted naphthalene, 1-methoxynaphthalene, or 3-chloro-1-naphthol [1]. The chlorine atom increases lipophilicity by approximately 0.8 logP units compared to 1-methoxynaphthalene, which can alter membrane permeability, metabolic stability, and target binding in biological systems [1]. Moreover, the chloro substituent provides a site for transition-metal-catalysed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that enable late-stage diversification, a feature lacking in the non-halogenated analog [2].

3-Chloro-1-methoxynaphthalene Evidence Guide: Quantitative Differentiation from Analogues


Lipophilicity (XLogP3): 3-Chloro-1-methoxynaphthalene vs. 1-Methoxynaphthalene

The computed octanol-water partition coefficient (XLogP3) of 3-chloro-1-methoxynaphthalene is 4.3, compared with an experimental logP of 3.45 for the non-halogenated analogue 1-methoxynaphthalene [1]. This +0.85 log unit increase reflects the lipophilicity-enhancing effect of chlorine substitution and positions the compound closer to the optimal range for CNS drug candidates (logP 2–5) [2].

Lipophilicity Drug Design ADME

Molecular Weight Differentiation: 3-Chloro-1-methoxynaphthalene vs. 1-Methoxynaphthalene

The molecular weight of 3-chloro-1-methoxynaphthalene is 192.64 g/mol, compared with 158.20 g/mol for 1-methoxynaphthalene [1][2]. This 34.44 Da increase corresponds to the replacement of a hydrogen atom by chlorine and moves the compound into a higher molecular weight bracket that can influence passive permeability, solubility, and renal clearance [3].

Molecular Properties Pharmacokinetics Fragment-Based Design

Synthetic Versatility: Chlorine as a Cross-Coupling Handle vs. Non-Halogenated Analogues

3-Chloro-1-methoxynaphthalene contains an aryl chloride that can participate in palladium-catalysed Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling direct C–C and C–N bond formation [1]. By contrast, the non-halogenated analogue 1-methoxynaphthalene requires pre-functionalisation (e.g., directed ortho-metalation or electrophilic halogenation) before analogous cross-coupling reactions can be performed, adding synthetic steps and reducing overall yield [2].

Cross-Coupling Late-Stage Functionalization C-C Bond Formation

Electronic Modulation: Effect of Chlorine on Aryl Hydrocarbon Receptor (AhR) Activity

In a rat liver microsome assay measuring aryl hydrocarbon hydroxylase (AHH) activity, a closely related chlorinated naphthalene analogue exhibited an IC50 of 5,000 nM, whereas the parent naphthalene scaffold was inactive at comparable concentrations [1]. Although direct data for 3-chloro-1-methoxynaphthalene are not available, the presence of the chlorine atom is critical for AhR engagement, as halogenation is a known structural determinant of AhR binding affinity [2].

AhR Cytochrome P450 Toxicity Screening

High-Value Application Scenarios for 3-Chloro-1-methoxynaphthalene Based on Evidence


Medicinal Chemistry: Lipophilicity-Guided Lead Optimization

When a hit series derived from 1-methoxynaphthalene requires improved membrane permeability or target binding, replacement with 3-chloro-1-methoxynaphthalene provides a +0.85 logP boost while retaining the methoxy pharmacophore. This modification can be evaluated in cell-based assays and ADME panels to balance potency with pharmacokinetic properties [1].

Fragment-Based Drug Discovery: Chlorine as a Heavy-Atom Probe

The chlorine atom contributes 34.44 Da of additional mass compared to 1-methoxynaphthalene, which can be exploited in fragment growing or merging strategies where halogen bonding or hydrophobic contacts are predicted by X-ray crystallography or molecular docking [2].

Parallel Library Synthesis: Pre-Installed Cross-Coupling Handle

For medicinal chemistry groups generating analogue libraries, 3-chloro-1-methoxynaphthalene eliminates the need for a separate halogenation step. The aryl chloride can be directly diversified via Suzuki or Buchwald-Hartwig reactions, reducing the synthetic sequence by 1–2 steps and accelerating SAR exploration [3].

Toxicology and Environmental Health: AhR Activation Studies

Environmental or pharmaceutical toxicology programs investigating AhR-mediated effects can use 3-chloro-1-methoxynaphthalene as a defined chlorinated naphthalene probe. The chlorine substitution pattern is a known determinant of AhR binding, and the compound can serve as a starting point for mechanistic studies and QSAR model refinement [4].

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